molecular formula C7H16ClO4P B045763 Diethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 116384-56-6

Diethyl [(2-chloroethoxy)methyl]phosphonate

Cat. No.: B045763
CAS No.: 116384-56-6
M. Wt: 230.62 g/mol
InChI Key: SRYMPIRBPPQDPD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diethyl [(2-chloroethoxy)methyl]phosphonate typically involves the following steps :

    Reaction of Chloroethanol with Diethyl Phosphite: Chloroethanol reacts with diethyl phosphite to form a hydroxyethoxyethyl compound.

    Chlorination: The hydroxyethoxyethyl compound is then chlorinated to produce this compound.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Diethyl [(2-chloroethoxy)methyl]phosphonate undergoes various chemical reactions, including :

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

    Hydrolysis: It can be hydrolyzed to form phosphonic acid derivatives.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [(2-chloroethoxy)methyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including bioactive molecules and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl [(2-chloroethoxy)methyl]phosphonate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl [(2-chloroethoxy)methyl]phosphonate can be compared with other similar compounds such as :

  • Diethyl methylphosphonate
  • Diethyl cyanomethylphosphonate
  • Diethyl oxalate

These compounds share similar structural features but differ in their chemical properties and applications. This compound is unique due to its specific reactivity and applications in the synthesis of bioactive molecules and pharmaceuticals .

Properties

IUPAC Name

1-chloro-2-(diethoxyphosphorylmethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMPIRBPPQDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434194
Record name Diethyl [(2-chloroethoxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116384-56-6
Record name Diethyl [(2-chloroethoxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl [(2-chloroethoxy)methyl]phosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Diethyl ((2-chloroethoxy)methyl)phosphonate a suitable starting material for synthesizing potential antimicrobial agents?

A1: Diethyl ((2-chloroethoxy)methyl)phosphonate serves as a versatile building block for synthesizing various alkylphosphonate derivatives. Researchers have successfully utilized this compound to create a series of novel alkylphosphonate derivatives with promising antimicrobial activity. [] The presence of reactive functional groups, such as the chlorine atom and the phosphonate ester, allows for further chemical modifications, enabling the introduction of diverse pharmacophores that can interact with bacterial and fungal targets.

Q2: What insights did molecular docking studies provide regarding the antimicrobial activity of the synthesized alkylphosphonate derivatives?

A2: Molecular docking studies provided valuable insights into the potential mechanism of action of these novel compounds. The studies revealed that the synthesized alkylphosphonate derivatives exhibited moderate to high binding affinities to key bacterial enzymes, specifically DNA gyrase. [] This suggests that these compounds might exert their antimicrobial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. Furthermore, some derivatives displayed significant interactions with the active site of the enzyme, indicating their potential as potent inhibitors.

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